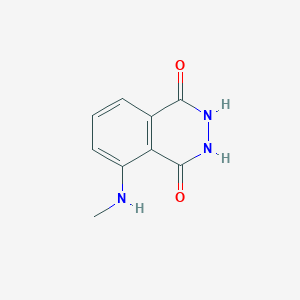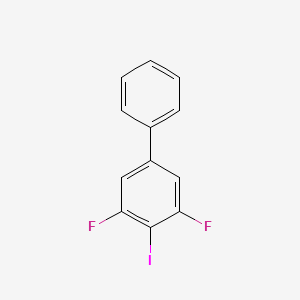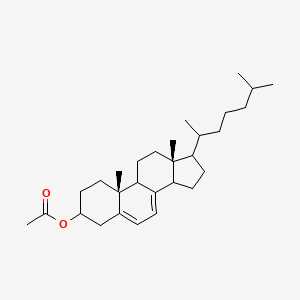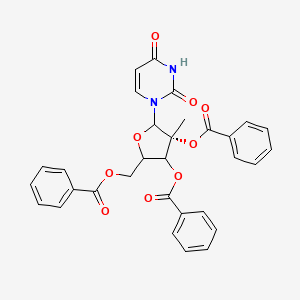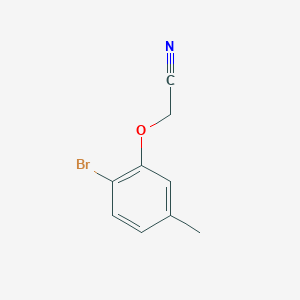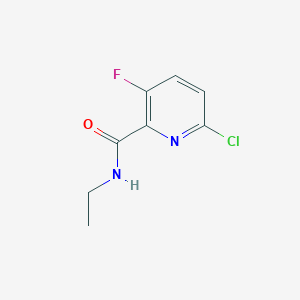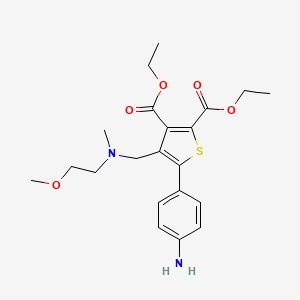
ethyl 5-(4-aMinophenyl)-2-(ethoxycarbonyl)-4-(((2-Methoxyethyl)(Methyl)aMino)Methyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the aminophenyl group, ethoxycarbonyl group, and the methoxyethyl(methyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 5-(4-aminophenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate: Lacks the aminophenyl group, resulting in different chemical and biological properties.
Ethyl 5-(4-hydroxyphenyl)-2-(ethoxycarbonyl)-4-(((2-methoxyethyl)(methyl)amino)methyl)thiophene-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H28N2O5S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
diethyl 5-(4-aminophenyl)-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C21H28N2O5S/c1-5-27-20(24)17-16(13-23(3)11-12-26-4)18(14-7-9-15(22)10-8-14)29-19(17)21(25)28-6-2/h7-10H,5-6,11-13,22H2,1-4H3 |
Clave InChI |
HRWRVDMVFHHSJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


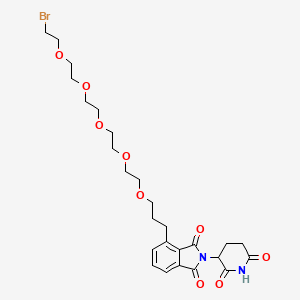

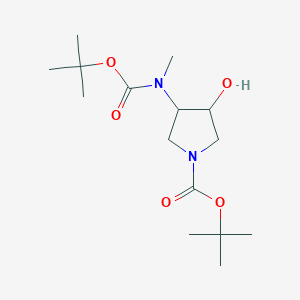
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)

